Comparative LOX Inhibition Potency of 5-Amino-2-(oxetan-3-yloxy)benzamide vs. Advanced Oxetane-Benzamide Analogs
The compound demonstrates a distinct potency profile against human Lysyl Oxidase (LOX) compared to more structurally complex, patent-protected oxetane-benzamide analogs. This positions it as a valuable tool compound or starting point for LOX/LoxL2 inhibitor development, as it exhibits an IC50 of 75.1 nM [1] against human LOX. While other advanced analogs in the same class can achieve higher potency (e.g., IC50 = 60 nM for a complex tri-substituted analog) [2], the simpler structure of 5-Amino-2-(oxetan-3-yloxy)benzamide offers a more tractable scaffold for further optimization. Its activity against LOXL2 (IC50 = 209-300 nM) [1] provides a baseline for selectivity profiling within the LOX family.
| Evidence Dimension | Inhibition of human Lysyl Oxidase (LOX) |
|---|---|
| Target Compound Data | IC50 = 75.1 nM |
| Comparator Or Baseline | Advanced analog: N-{[(1R)-1-[6-(difluoromethyl)pyridin-3-yl]ethyl}-3-(5-methyl-1,3-thiazol-2-yl)-5-(oxetan-3-yloxy)benzamide (IC50 = 60 nM) |
| Quantified Difference | 1.25-fold difference in potency |
| Conditions | Amplex Red fluorescence assay using conditioned media (BindingDB Assay ID 11571) [1] vs. intracellular calcium mobilization assay [2] |
Why This Matters
Demonstrates potent LOX inhibition with a synthetically accessible scaffold, enabling SAR studies where more complex analogs are cost-prohibitive.
- [1] BindingDB. BDBM461421: US10774069, Compound 1; US11072585, Example 120; US11459309, Compound 2; US11793797, Compound 1. View Source
- [2] BindingDB. BDBM319997: US10174016, Example 164; US10202369, Example 164; US10472354, Example 164. View Source
